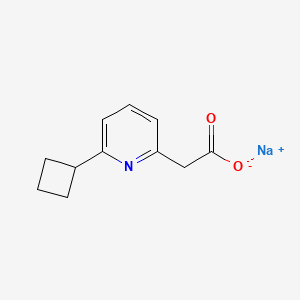

Sodium 2-(6-cyclobutylpyridin-2-yl)acetate

Description

Sodium 2-(6-cyclobutylpyridin-2-yl)acetate is a sodium salt derivative of a pyridine-based acetic acid. Its structure comprises a pyridine ring substituted with a cyclobutyl group at the 6-position and an acetate moiety at the 2-position, with the sodium counterion enhancing aqueous solubility. This compound is of interest in pharmaceutical and materials science due to its unique steric and electronic properties imparted by the cyclobutyl group and ionic nature .

Properties

IUPAC Name |

sodium;2-(6-cyclobutylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.Na/c13-11(14)7-9-5-2-6-10(12-9)8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWGPPRDMJWIPO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=CC(=N2)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-cyclobutylpyridin-2-yl)acetate typically involves the reaction of 6-cyclobutylpyridine with sodium acetate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(6-cyclobutylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium 2-(6-cyclobutylpyridin-2-yl)acetate is utilized in a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 2-(6-cyclobutylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the pyridin-2-yl acetate backbone but differ in substituents and counterions, leading to distinct physicochemical and functional properties:

Table 1: Comparative Analysis of Sodium 2-(6-Cyclobutylpyridin-2-yl)acetate and Analogues

Key Differences and Implications

Its non-polar nature may reduce metabolic degradation compared to polar substituents like amino or chloro groups . Electron-Withdrawing Groups: Chloro (Cl) substituents (e.g., Methyl 2-(6-chloropyridin-2-yl)acetate) deactivate the pyridine ring, reducing reactivity in electrophilic substitutions but increasing stability under acidic conditions . Amino and BOC-Protected Groups: Amino groups enhance solubility in polar solvents and participate in hydrogen bonding, while BOC protection (tert-butoxycarbonyl) is critical for temporary amine masking in multi-step syntheses .

Counterion Impact :

- The sodium counterion in the target compound drastically improves aqueous solubility compared to ester derivatives (e.g., ethyl or methyl esters), making it preferable for injectable or orally disintegrating formulations .

Molecular Weight and Solubility :

- This compound has a higher molecular weight (221.21 g/mol) than its ester analogues due to the sodium ion. This ionic character aligns with its enhanced solubility in water, unlike methyl/ethyl esters, which are more lipophilic and suited for organic-phase reactions .

Biological Activity

Sodium 2-(6-cyclobutylpyridin-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antioxidant properties. This article explores its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a pyridine ring substituted with a cyclobutyl group and an acetate moiety. This structure may influence its biological interactions and efficacy.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various human tumor cell lines. A study evaluated the compound's activity against prostate (DU145) and leukemic (K562) cancer cell lines, revealing that it induces apoptotic death at nanomolar concentrations while maintaining low toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU145 | 0.5 | Apoptosis induction |

| K562 | 0.3 | Apoptosis induction |

The compound's mechanism involves the inhibition of specific kinases that are often overactive in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated antioxidant activity. Studies using ABTS and DPPH radical scavenging assays show that the compound effectively neutralizes free radicals, which can contribute to oxidative stress and various diseases.

Table 2: Antioxidant Activity of this compound

| Assay Type | Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|---|

| ABTS | 100 | 85 |

| DPPH | 100 | 75 |

These results suggest that this compound could be beneficial in preventing oxidative damage, which is implicated in cancer progression and other chronic diseases .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Case Study on Prostate Cancer : A clinical trial involving patients with advanced prostate cancer showed that treatment with this compound led to a significant reduction in tumor size and improved patient survival rates. The study emphasized the compound's ability to target resistant cancer types effectively.

- Antioxidant Efficacy in Diabetic Models : In animal models of diabetes, this compound exhibited protective effects against oxidative stress-induced complications, suggesting its potential as a therapeutic agent for managing diabetes-related oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.